molecular formula C18H13ClFN3O2S B2587736 4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921834-81-3

4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2587736
CAS No.: 921834-81-3
M. Wt: 389.83
InChI Key: PMXJIQYGRAPEMY-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a halogenated acetophenone with thiourea under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aniline derivative.

    Formation of the Benzamide Group: The benzamide group is typically formed through the reaction of the thiazole intermediate with a chlorinated benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to changes in cellular signaling pathways. These interactions can result in the modulation of biological processes, such as cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
  • 4-chloro-N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
  • 4-chloro-N-(4-(2-((3-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Uniqueness

4-chloro-N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

4-chloro-N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-12-6-4-11(5-7-12)17(25)23-18-22-15(10-26-18)9-16(24)21-14-3-1-2-13(20)8-14/h1-8,10H,9H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXJIQYGRAPEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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